4-Aminobut-2-enoic acid hydrochloride

Description

Nomenclature and Identification

IUPAC Naming and Alternative Nomenclature

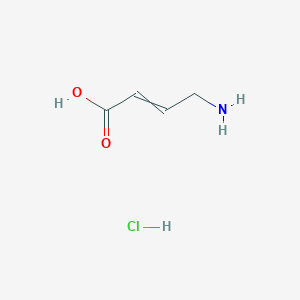

The systematic IUPAC name for this compound is 4-aminobut-2-enoic acid hydrochloride , which reflects its structural features:

- A four-carbon unsaturated backbone (but-2-enoic acid)

- An amino group (-NH₂) at the fourth carbon position (4-amino)

- A hydrochloride salt form (hydrochloride) .

Alternative nomenclature systems describe the compound using:

- Crotonic acid derivatives : trans-4-Aminocrotonic acid hydrochloride (emphasizing the trans configuration of the double bond) .

- Substituted butenoic acids : 4-Amino-2-butenoic acid hydrochloride (highlighting the position of the double bond and functional groups) .

The E (trans) stereochemistry of the double bond is implied in the IUPAC name but explicitly noted in some synonyms (e.g., (E)-4-aminobut-2-enoic acid hydrochloride) .

CAS Registry Numbers and Database Identifiers

The compound is uniquely identified across chemical databases through the following identifiers:

| Identifier Type | Value | Source |

|---|---|---|

| CAS Registry Number | 129564-38-1 | PubChem , BLD Pharm |

| PubChem CID | 112756286 | PubChem |

| MDL Number | MFCD12923255 | AK Scientific |

| EC Number | 833-850-3 | PubChem |

Secondary CAS numbers (e.g., 25747-40-4 for the free acid) relate to non-salt forms or stereoisomers .

Synonyms and Historical Terminology

The compound has been referenced under multiple synonyms, reflecting its research history and functional group variations:

| Category | Examples |

|---|---|

| IUPAC-based | (E)-4-Aminobut-2-enoic acid hydrochloride; trans-4-Amino-2-butenoic acid hydrochloride |

| Common names | 4-Aminocrotonic acid hydrochloride; GABA analogue hydrochloride |

| Historical terms | γ-Aminobutenoic acid hydrochloride (obsolete isomer terminology) |

Early literature often used "crotonic acid" analogies (e.g., cis-4-aminocrotonic acid) to describe geometric isomers before IUPAC standardization .

Tables

Table 1: CAS Registry Numbers and Associated Forms

| Compound Form | CAS Number |

|---|---|

| This compound | 129564-38-1 |

| (Z)-4-Aminobut-2-enoic acid | 55199-25-2 |

| 4-Aminobut-2-enoic acid (free acid) | 38090-53-8 |

Table 2: Key Database Identifiers

| Database | Identifier |

|---|---|

| PubChem | CID 112756286 |

| ChemSpider | 112756286 |

| ChEBI | Not assigned |

Properties

IUPAC Name |

4-aminobut-2-enoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO2.ClH/c5-3-1-2-4(6)7;/h1-2H,3,5H2,(H,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASNDYIQICTUCOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=CC(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Halogenation-Hydrolysis-Chlorination Method

This three-step process involves bromination, amine substitution, and chlorination:

- Step 1 : Trimethylsilylcrotonate is brominated with a brominating agent (e.g., Br₂) to yield trimethylsilyl-4-bromocrotonate.

- Step 2 : Reaction with dimethylamine produces 4-dimethylaminocrotonic acid, isolated as a hydrochloride salt.

- Step 3 : Chlorination with oxalyl chloride (0.95 eq) at 0–10°C forms (E)-4-(dimethylamino)-2-butenoyl chloride. Subsequent quenching with NaOH (pH 10–11) and recrystallization in acetonitrile/THF yields the hydrochloride salt at 80–85% yield .

Key Data :

| Parameter | Details |

|---|---|

| Starting Material | Trimethylsilylcrotonate |

| Brominating Agent | Br₂ |

| Chlorinating Agent | Oxalyl chloride |

| Final Yield | 80–85% |

| Purity Control | HPLC monitoring |

Enzymatic Resolution of Racemic Precursors

This method uses 3-butenenitrile as a starting material:

- Step 1 : 3-Butenenitrile is converted to N-Boc-vinyl glycine via hydrolysis and Boc protection.

- Step 2 : Enzymatic resolution with lipases or esterases selectively esterifies one enantiomer, leaving the other unreacted.

- Step 3 : Acidic hydrolysis (HCl) removes the Boc group, yielding 4-aminobut-2-enoic acid hydrochloride at ~50% yield .

Key Data :

| Parameter | Details |

|---|---|

| Starting Material | 3-Butenenitrile |

| Resolution Agent | Lipases/esterases |

| Hydrolysis Conditions | HCl, aqueous phase |

| Final Yield | 50% |

| Enantiopurity | >99% (via chiral HPLC) |

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Halogenation-Hydrolysis | High yield (80–85%) | Requires hazardous bromine |

| Enzymatic Resolution | Enantioselective | Lower yield (50%) |

Critical Reaction Parameters

- Temperature Control : Chlorination with oxalyl chloride requires strict maintenance at 0–10°C to prevent side reactions.

- Solvent Systems : Acetonitrile/THF (1:1) optimizes recrystallization efficiency.

- Catalysts : Enzymatic methods avoid harsh reagents but require precise pH and temperature conditions.

Industrial-Scale Considerations

- Cost Efficiency : The halogenation method is preferred for bulk production due to higher yields.

- Safety : Enzymatic processes reduce exposure to toxic reagents but face scalability challenges.

Chemical Reactions Analysis

Types of Reactions: 4-Aminobut-2-enoic acid hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for specific applications .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Substitution: Substitution reactions often involve halogenating agents or nucleophiles under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

4-Aminobut-2-enoic acid hydrochloride serves as an important intermediate in the synthesis of various pharmaceuticals. Its structural features allow it to be used in the development of inhibitors targeting protein kinases, which are critical in cancer treatment and other diseases. For instance, this compound can be transformed into novel protein kinase inhibitors that regulate cellular events such as proliferation and migration, which are essential in cancer progression .

Biological Research

Research has indicated that this compound exhibits potential biological activities. It is being studied for its interactions with biomolecules, particularly in the context of enzyme inhibition and receptor binding. The compound can modulate the activity of specific enzymes, thus influencing metabolic pathways .

Case Study: Inhibition of SARS-CoV-2 Main Protease

A recent study highlighted the development of azapeptide inhibitors targeting the main protease (MPro) of SARS-CoV-2 using derivatives of 4-Aminobut-2-enoic acid. These inhibitors demonstrated high potency, with one inhibitor displaying an EC50 value of 10 nM against viral infection . This underscores the compound's relevance in current therapeutic strategies against COVID-19.

Organic Synthesis

The compound is utilized as a building block in organic synthesis. It can undergo various chemical reactions such as oxidation, reduction, and substitution to form more complex molecules. These reactions are crucial for synthesizing new materials and compounds with desired properties .

| Reaction Type | Description |

|---|---|

| Oxidation | Converts to corresponding oxides using oxidizing agents like potassium permanganate. |

| Reduction | Converts amide groups to amines using reducing agents like lithium aluminum hydride. |

| Substitution | Amino groups participate in substitution reactions forming various derivatives. |

Industrial Applications

In industrial settings, this compound is employed in the production of various chemicals and materials. Its ability to act as a precursor for synthesizing complex organic compounds makes it valuable in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 4-Aminobut-2-enoic acid hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it acts as an agonist of GABA (A) and GABA © receptors, modulating neural activity and influencing various physiological processes . This interaction is crucial for its potential therapeutic effects and biological activities.

Comparison with Similar Compounds

Methyl 4-Aminobut-2-ynoate Hydrochloride

- Molecular Formula: C₅H₈ClNO₂

- Molecular Weight : 149.58 g/mol

- Structural Difference: Contains a triple bond (but-2-ynoate backbone) instead of a double bond.

- Applications: Primarily used in organic synthesis as a reactive alkyne intermediate. Unlike the α,β-unsaturated system in 4-aminobut-2-enoic acid hydrochloride, the triple bond increases electrophilicity, making it more reactive in click chemistry or cycloaddition reactions .

4-(Dimethylamino)butanoic Acid Hydrochloride

- Molecular Formula: C₆H₁₄ClNO₂

- Molecular Weight : 167.64 g/mol

- Structural Difference: Fully saturated butanoic acid backbone with a dimethylamino group at the γ-position.

- The absence of the double bond reduces conjugation, altering its interaction with biological targets compared to the unsaturated analogue .

(2Z)-4-[(1-Methylethyl)amino]-4-oxobut-2-enoic Acid

- Molecular Formula: C₇H₁₁NO₃

- Molecular Weight : 157.17 g/mol

- Structural Difference: Features a keto group (4-oxo) and an isopropylamino substituent.

- Applications: Investigated for its role in enzyme inhibition and as a precursor for bioactive molecules. The keto group introduces hydrogen-bonding capacity, enhancing specificity for certain protein targets compared to the amino-substituted parent compound .

(R)- and (S)-HIBO (Hydroxyphenylglycine Derivatives)

- Structural Similarity: Substituted 4-aminobut-2-enoic acids with aryl groups (e.g., hydroxyphenyl).

- Biological Activity :

- (R)-HIBO : Weak NMDA receptor agonist.

- (S)-HIBO : Potent AMPA receptor agonist.

- Key Difference : Stereochemistry dictates receptor selectivity, demonstrating the importance of chirality in pharmacological activity .

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Receptor Specificity: The α,β-unsaturated system in this compound enhances its ability to interact with ionotropic glutamate receptors, unlike saturated analogues .

- Synthetic Utility: Alkyne derivatives (e.g., methyl 4-aminobut-2-ynoate) are preferred for click chemistry due to their high reactivity, whereas keto-substituted variants offer hydrogen-bonding motifs for targeted drug design .

- Chiral Effects: Enantiomers of substituted 4-aminobut-2-enoic acids exhibit divergent biological activities, underscoring the need for stereoselective synthesis in pharmaceutical development .

Biological Activity

4-Aminobut-2-enoic acid hydrochloride, also known as 4-Aminobut-2-enoic acid , is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and neuropharmacology. This article aims to provide a comprehensive overview of its biological activities, synthesizing findings from various studies and highlighting its mechanisms of action, therapeutic potentials, and relevant case studies.

This compound has the molecular formula and is characterized by its structural features that allow it to interact with various biological targets. The compound is a derivative of amino acids and exhibits properties that may influence neurotransmission and cellular signaling pathways.

The biological activity of this compound can be attributed to several mechanisms:

- GABA Receptor Modulation : The compound acts as an agonist for GABA(A) and GABA(C) receptors, which are critical in mediating inhibitory neurotransmission in the central nervous system. This modulation can lead to anxiolytic effects and potential neuroprotective properties .

- Antitumor Activity : Recent studies have indicated that derivatives of 4-Aminobut-2-enoic acid exhibit antitumor properties, particularly against KRAS G12C mutation-bearing cancer cells. These derivatives can covalently bind to the active form of KRAS, inhibiting its signaling pathways that promote tumor growth .

- Antimicrobial Properties : Research has also explored the antimicrobial potential of related compounds, suggesting that they may inhibit the growth of various pathogens .

Case Studies

Several studies have documented the biological activities of this compound:

- Neuropharmacological Studies : In a study evaluating the effects of various compounds on electroconvulsive thresholds in mice, 4-Aminobut-2-enoic acid was found to significantly alter seizure susceptibility, indicating its role in modulating neuronal excitability .

- Cancer Research : A patent describes the use of 4-Aminobut-2-enoic acid derivatives as antitumor agents targeting KRAS mutations. These compounds showed promise in preclinical models by inducing apoptosis in cancer cells through inhibition of downstream signaling pathways associated with KRAS activation .

- Antimicrobial Activity : A study assessed the antimicrobial efficacy of hydroxamic acid-based organoselenium hybrids, which included derivatives of 4-Aminobut-2-enoic acid. The results demonstrated significant activity against common pathogens like Staphylococcus aureus and Candida albicans, suggesting a broader application in infectious disease treatment .

Data Table: Biological Activities Summary

Q & A

Q. What analytical methods are recommended for determining the purity of 4-Aminobut-2-enoic acid hydrochloride in research settings?

High-performance liquid chromatography (HPLC) is a primary method, with parameters such as a C18 column and mobile phases combining aqueous buffers (e.g., 0.03 mol·L⁻¹ phosphate) and organic solvents (e.g., methanol) . Validate results using complementary techniques like NMR or mass spectrometry to confirm structural integrity . Cross-referencing solubility data (e.g., in PBS, DMSO) ensures consistency with literature-reported physicochemical properties .

Q. What safety protocols should be followed when handling this compound?

Follow GHS guidelines for skin/eye irritants (Category 2A/2) and respiratory irritants (Category 3). Use personal protective equipment (PPE), including gloves, lab coats, and safety goggles. Ensure proper ventilation to avoid inhalation of aerosols. In case of exposure, rinse affected areas with water for ≥15 minutes and seek medical attention . Store the compound at 2–8°C in a sealed container to prevent degradation .

Q. How can researchers verify the identity of synthesized this compound?

Combine spectral characterization (e.g., IR for functional groups, ¹H/¹³C NMR for structural confirmation) with elemental analysis. Compare experimental data with reference CAS No. 1355450-70-2 . Cross-check melting points and solubility profiles against published values to detect impurities .

Advanced Research Questions

Q. What experimental strategies address challenges in achieving high enantiomeric purity during synthesis?

Use chiral auxiliaries or enantioselective catalysts (e.g., organocatalysts) to control stereochemistry. Monitor reaction progress via chiral HPLC or polarimetry. For example, asymmetric hydrogenation or enzymatic resolution methods, as applied to structurally similar amino acid derivatives, can be adapted . Optimize reaction conditions (temperature, solvent polarity) to minimize racemization .

Q. How should discrepancies in solubility or stability data across studies be resolved?

Conduct systematic solubility tests under controlled conditions (pH 1–14, 25–60°C) using standardized buffers. For stability, employ accelerated degradation studies (e.g., exposure to UV light, oxidative/reductive environments) paired with stability-indicating HPLC assays . Validate findings using kinetic modeling (e.g., Arrhenius plots) to predict shelf-life under storage conditions .

Q. What methodologies are effective for studying the compound’s interaction with biological targets (e.g., enzymes or receptors)?

Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify binding affinities. Pair these with molecular docking simulations to predict interaction sites. For in vitro assays, optimize buffer systems (e.g., PBS at pH 7.4) to maintain compound stability during incubation .

Q. How can researchers reconcile conflicting data on the compound’s metabolic pathways?

Apply isotope-labeled analogs (e.g., ¹⁴C or ²H) in tracer studies to track metabolic fate. Use LC-MS/MS to identify metabolites in biological matrices (e.g., plasma, urine). Compare results with computational predictions from tools like ADMET Predictor™ to resolve discrepancies .

Methodological Notes

- Synthesis Optimization : For scale-up, ensure reaction reproducibility by maintaining strict control over stoichiometry and reaction time. Purify via recrystallization or column chromatography .

- Data Validation : Use triplicate measurements and statistical analysis (e.g., ANOVA) to assess variability. Report uncertainties in pH, temperature, and instrument calibration .

- Ethical Compliance : Adhere to institutional guidelines for handling hazardous chemicals and disposing of waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.